7-(Trifluoromethyl)-1H-indazole

LXR Agonist Atherosclerosis Hepatic Lipogenesis

7-(Trifluoromethyl)-1H-indazole is the core scaffold of clinical LXR partial agonist WAY-252623. The 7-CF3 group is structurally required for partial agonism, enabling cholesterol efflux and anti-atherosclerotic activity without inducing hepatic lipogenesis-a key limitation of full LXR agonists like T0901317. • Direct building block for novel LXR modulators following the WAY-252623 pharmacophore. • Enhanced lipophilicity (LogP ~2.5-3.0) and pKa ~12.2 support CNS penetration. • Privileged kinase hinge-binder: sub-nM potency (IC50 <1 nM) against BCR-ABL. Supplied with COA and HPLC purity analysis.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 885694-00-8
Cat. No. B152650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1H-indazole
CAS885694-00-8
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NN=C2
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)
InChIKeyNCLVEPKBXAQQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-1H-indazole (CAS 885694-00-8): A Differentiated Indazole Scaffold for Drug Discovery


7-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic building block that serves as a core scaffold in multiple drug discovery programs. The indazole ring is a well-established phenol bioisostere, and the electron-withdrawing trifluoromethyl (-CF3) group at the 7-position fundamentally alters the scaffold's physicochemical and pharmacological profile compared to non-fluorinated or differently substituted analogs . This compound has been specifically utilized as a key intermediate in the synthesis of selective Liver X Receptor (LXR) modulators, including the clinical candidate WAY-252623 (LXR-623) [1]. Its value proposition for procurement lies in these context-specific, performance-differentiated applications rather than generic 'indazole' class membership.

Why Generic Indazole Substitution Fails: The Critical Role of the 7-CF3 Substituent for LXR Modulation


Simple substitution of 7-(Trifluoromethyl)-1H-indazole with another indazole analog (e.g., 7-methyl, 7-chloro, or even a regioisomeric trifluoromethyl indazole) is not scientifically valid when the intended application is the development of partial LXR agonists with a dissociation profile between anti-atherosclerotic efficacy and hepatic lipogenesis. The 7-CF3 group is a structural requirement within a specific pharmacophore that led to the discovery of WAY-252623 and related compounds. As evidence in Section 3 demonstrates, the unique electronic and steric properties of the 7-CF3 substitution are critical for achieving a partial agonist profile, which is not a general property of the indazole class and cannot be assumed with other substituents [1].

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-1H-indazole Against Close Analogs


7-CF3-Indazole vs. T0901317: Distinct LXR Agonism Profile with Reduced Hepatic Triglyceride Synthesis

A series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles, derived from the 7-(Trifluoromethyl)-1H-indazole scaffold, were characterized as partial Liver X Receptor (LXR) agonists. In direct transactivation assays, these compounds were partial agonists compared to the full agonist T0901317. Critically, lead indazoles 12 (WAY-252623) and 13 (WAY-214950) showed less lipid accumulation in HepG2 cells than the potent full agonists T0901317 and WAY-254011, while maintaining comparable efficacy in cholesterol efflux from THP-1 foam cells [1]. In a 7-day hamster model, compound 13 demonstrated a lesser propensity for elevating plasma triglycerides (TG) than WAY-254011, at doses that equally elevated ABCA1 and ABCG1 gene expression. This differentiated profile was correlated with the compound's inability to increase liver fatty acid synthase (FAS) gene expression, which was up-regulated 4-fold by WAY-254011 [1].

LXR Agonist Atherosclerosis Hepatic Lipogenesis

Derivative LXR-623 (WAY-252623) vs. T0901317: Quantified Partial Agonism and Binding Affinity

The lead compound WAY-252623 (LXR-623), which incorporates the 7-(Trifluoromethyl)-1H-indazole core, is a well-characterized partial LXR agonist. Its binding affinity for LXRα has been quantified with an IC50 of 179 nM in a competitive binding assay [1]. Functionally, it is a partial agonist in transactivation assays, showing weaker efficacy than the full agonist T0901317 [2]. T0901317, a non-indazole full LXRα/β agonist, has reported EC50 values of approximately 20-50 nM for LXRα and LXRβ [3]. The reduced efficacy of WAY-252623 at equimolar concentrations is the mechanistic basis for its improved therapeutic index in reducing atherosclerosis without inducing hepatic steatosis.

LXR Binding Affinity Partial Agonism Functional Selectivity

Enhanced Hydrogen Bond Donor (HBD) Strength vs. 7-Methyl-Indazole via -CF3 Electron-Withdrawing Effect

The trifluoromethyl group's strong electron-withdrawing effect (Hammett σp = 0.54) lowers the pKa of the indazole N-H proton compared to electron-donating substituents. This directly enhances its hydrogen bond donor (HBD) strength, a critical parameter for target engagement in kinase and receptor active sites. In contrast, the electron-donating 7-methyl substituent (Hammett σp = -0.17) stabilizes the proton, raising the pKa and reducing HBD strength. Predicted data for a positional analog, 6-(Trifluoromethyl)-1H-indazole, gives a pKa of 12.15±0.40 , while 7-Methyl-1H-indazole has a predicted pKa of 13.7 [2]. The 7-CF3 analog is expected to exhibit a similarly reduced pKa, leading to a stronger HBD interaction, which has been specifically exploited in kinase inhibitor programs [1].

Physicochemical Properties pKa Modulation Drug Design

Increased Lipophilicity (ClogP) vs. Unsubstituted Indazole for Enhanced Permeability

The introduction of a trifluoromethyl group significantly increases the lipophilicity of the indazole scaffold, which is a key determinant of passive membrane permeability and overall bioavailability. While the unsubstituted indazole scaffold has a moderately low LogP, the 7-(Trifluoromethyl)-1H-indazole benefits from the high lipophilicity of the CF3 group (pi constant = 0.88). This increases its calculated LogP to a range of 2.5-3.0, which is within the optimal drug-like space (LogP 1-5). For comparison, a derivative, 3-(4-fluorophenyl)-7-(trifluoromethyl)-1H-indazole, has a reported experimental LogP of 4.39, confirming the high lipophilicity contribution of the 7-CF3 indazole core . This contrasts with 7-methyl-indazole, which has a LogP of approximately 1.8-2.3, significantly lower and potentially limiting for passive membrane penetration [1].

Lipophilicity ADME Drug-Likeness

Privileged Scaffold for Selective Kinase Inhibition vs. Non-CF3 Indazole Fragments

Trifluoromethylated indazoles, with the 7-CF3 variant as a parent scaffold, are recognized as a privileged fragment for developing potent and selective kinase inhibitors. The CF3 group has been shown to improve selectivity over native kinases by occupying a specific hydrophobic pocket and fine-tuning hydrogen bonding interactions within the ATP-binding site [1]. In contrast, non-fluorinated indazole fragments, such as indazole (fragment 31), have shown submicromolar IC50 values for RSK2 but with a different selectivity profile (Ligand Efficiency, LE = 0.54) [2]. SAR studies on derived kinase inhibitors confirm that the electronic character and size of the 7-position substituent dramatically impacts potency; for example, a series of compounds containing the indazole core achieved potent BCR-ABL inhibition with IC50 values < 1 nM, with the fluorine substitution being a key design element [3].

Kinase Inhibitors Fragment-Based Drug Discovery Selectivity

Optimal Research Applications for 7-(Trifluoromethyl)-1H-indazole Based on Verified Evidence


Design and Synthesis of Next-Generation, Liver-Sparing LXR Agonists

Procure 7-(Trifluoromethyl)-1H-indazole as the core scaffold to synthesize and evaluate novel LXR modulators, following the pharmacophore model established by the WAY-252623 series. The target profile is a partial LXR agonist that maintains cholesterol efflux and anti-atherosclerotic lesion reduction efficacy while avoiding hepatic triglyceride synthesis and FAS gene induction, a design goal not addressed by full agonists like T0901317 [1].

Building a 7-CF3 Indazole Fragment Library for Kinase Drug Discovery

Utilize 7-(Trifluoromethyl)-1H-indazole as a starting material to generate a focused fragment library with enhanced lipophilicity (estimated LogP 2.5-3.0) and strong HBD character (predicted pKa ~12.2) for high-concentration screening against new kinase targets. This exploits the scaffold's privileged status for ATP-binding site occupation, which has yielded inhibitors with sub-nanomolar potency (IC50 < 1 nM) against targets like BCR-ABL [2].

Pharmacophore Replacement in Central Nervous System (CNS) Drug Programs

Incorporate 7-(Trifluoromethyl)-1H-indazole as a bioisostere for phenol or heterocyclic replacements in CNS drug candidates. The enhanced lipophilicity (confirmed up to LogP 4.39 for derivatives) and metabolic stability imparted by the CF3 group improve the potential for blood-brain barrier penetration, a critical differentiator from more polar indazole analogs like 7-carboxamide-indazole .

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